(1R)-1-(1,3-benzodioxol-5-yl)ethanol
Description
Significance of Chiral Carbinols as Building Blocks in Organic Synthesis
Chiral carbinols, or chiral alcohols, are highly valued as versatile building blocks in the field of organic synthesis. magtech.com.cn Their importance stems from the presence of a hydroxyl group attached to a stereogenic center, which allows for a variety of chemical transformations. This functional group can be readily converted into other functionalities, such as esters, ethers, halides, and amines, with retention or inversion of the stereochemical configuration. This versatility makes chiral carbinols crucial intermediates in the synthesis of complex, enantiomerically pure molecules, including pharmaceuticals, agrochemicals, and natural products. magtech.com.cnnih.gov
The asymmetric synthesis of chiral carbinols is a major focus of modern organic chemistry. magtech.com.cn Biocatalysis, in particular, has emerged as a powerful tool for the production of enantiopure alcohols due to its high enantioselectivity, mild reaction conditions, and environmentally friendly nature. magtech.com.cnnih.gov The use of whole microbial cells, isolated enzymes, and genetically engineered organisms for the asymmetric reduction of prochiral ketones to chiral alcohols is a well-established and effective strategy. magtech.com.cnmdpi.comnih.gov
Overview of the 1,3-Benzodioxole (B145889) Moiety in Precursors for Biologically Active Molecules
The 1,3-benzodioxole ring system, also known as the methylenedioxyphenyl group, is a prominent structural feature in a vast number of naturally occurring and synthetic compounds with significant biological activities. This moiety is found in natural products such as safrole, a precursor in the synthesis of some insecticides, and in various alkaloids and lignans.
In medicinal chemistry, the 1,3-benzodioxole scaffold is considered a "privileged" structure, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of 1,3-benzodioxole have been shown to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. For instance, some synthetic 1,3-benzodioxole derivatives have demonstrated potent antitumor activity against various human tumor cell lines.
Scope of Research on (1R)-1-(1,3-Benzodioxol-5-yl)ethanol and Chiral Analogues
The specific chiral carbinol, this compound, has garnered attention as a valuable chiral intermediate. Research has focused on its efficient and stereoselective synthesis, primarily through biocatalytic methods. One notable study demonstrated the production of (R)-1-(1,3-benzodioxol-5-yl)ethanol with high enantiomeric purity (>99% enantiomeric excess) through the asymmetric reduction of the corresponding ketone, 1-(1,3-benzodioxol-5-yl)ethanone, using the biocatalyst Lactobacillus paracasei BD101. nih.gov This environmentally friendly process highlights the potential for large-scale production of this chiral building block. nih.gov
The following table summarizes the results of the biocatalytic reduction of 1-(benzo[d] magtech.com.cntandfonline.comdioxol-5-yl)ethanone using various bacterial isolates.
| Bacterial Isolate | Conversion (%) | Enantiomeric Excess (%) | Configuration |
| Lactobacillus paracasei BD101 | >99 | >99 | R |
| Lactobacillus kefiri BD102 | 95 | 98 | R |
| Lactobacillus brevis BD103 | 92 | 97 | R |
Data sourced from a study on the production of (R)-1-(1,3-benzodioxol-5-yl)ethanol. nih.gov
Furthermore, research has explored the chemoenzymatic resolution of racemic 1-(1,3-benzodioxol-5-yl)ethanol. This approach involves the use of an enzyme to selectively acylate one enantiomer, allowing for the separation of the two. Such methods provide an alternative route to obtaining the enantiomerically pure alcohol.
The utility of this compound and its chiral analogues extends to their use as precursors in the synthesis of more complex molecules. For example, chiral 5-pyrimidyl-alkanols, which are structurally related to the title compound, have been synthesized with high enantioselectivity and are of interest due to the biological importance of pyrimidine (B1678525) derivatives. elsevierpure.com The enantioselective alkylation of pyrimidine-5-carbaldehydes using dialkylzincs in the presence of chiral amino alcohols has been shown to be an effective method for their preparation. elsevierpure.com
The broader research landscape includes the synthesis and evaluation of a variety of chiral molecules containing the 1,3-benzodioxole moiety for diverse applications. The development of new synthetic methodologies, including multicomponent reactions, to access these compounds efficiently is an active area of investigation. nih.govdntb.gov.ua The biological screening of these novel derivatives continues to uncover promising candidates for new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(1,3-benzodioxol-5-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6,10H,5H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKALZZEGVFZQA-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)OCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001269984 | |
| Record name | (αR)-α-Methyl-1,3-benzodioxole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120523-14-0 | |
| Record name | (αR)-α-Methyl-1,3-benzodioxole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120523-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-Methyl-1,3-benzodioxole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereoselective Synthetic Methodologies for 1r 1 1,3 Benzodioxol 5 Yl Ethanol
Asymmetric Chemical Synthesis
Chiral Auxiliaries and Catalysts in Diastereoselective and Enantioselective Routes
The synthesis of a specific stereoisomer of a chiral alcohol like (1R)-1-(1,3-benzodioxol-5-yl)ethanol can be achieved through diastereoselective or enantioselective routes, often employing chiral auxiliaries or catalysts. wikipedia.org
Chiral Auxiliaries:
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. While specific examples for the synthesis of this compound using chiral auxiliaries are not extensively documented in publicly available literature, the principles of their use with analogous ketones can be applied.
One common strategy involves the use of auxiliaries like pseudoephedrine. caltech.eduresearchgate.netacs.orgharvard.edu In a typical sequence, a carboxylic acid is first coupled with (1S,2S)-pseudoephedrine to form an amide. Deprotonation at the α-position followed by reaction with an electrophile, such as a methylating agent, proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Subsequent cleavage of the auxiliary would yield the chiral product. For the synthesis of this compound, a hypothetical route could involve the attachment of a glyoxylic acid derivative of the benzodioxole moiety to a chiral auxiliary, followed by a diastereoselective Grignard addition of a methyl group.
Another widely used class of chiral auxiliaries are oxazolidinones, as popularized by Evans. researchgate.net These are particularly effective in directing aldol (B89426) reactions and alkylations. researchgate.net A hypothetical diastereoselective approach towards this compound could involve an Evans aldol reaction between an N-acyl oxazolidinone and 1,3-benzodioxole-5-carbaldehyde, followed by further transformations.
Chiral Catalysts:
Enantioselective catalysis offers a more atom-economical approach as the chiral-directing agent is used in substoichiometric amounts.
Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. alfa-chemistry.comresearchgate.netwikipedia.orgorganic-chemistry.org This method utilizes a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a borane (B79455) source like borane-dimethyl sulfide (B99878) (BMS) or catecholborane. alfa-chemistry.comwikipedia.org The catalyst coordinates to both the borane and the ketone, organizing them in a transition state that favors the delivery of a hydride to one specific face of the ketone. For the synthesis of this compound, the corresponding ketone, 1-(1,3-benzodioxol-5-yl)ethanone, would be reduced using the (S)-CBS catalyst to furnish the (R)-alcohol with typically high enantiomeric excess (ee).
Noyori Asymmetric Hydrogenation: Asymmetric hydrogenation, pioneered by Noyori, employs ruthenium catalysts bearing chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). nrochemistry.comharvard.edu These catalysts are highly effective for the enantioselective hydrogenation of a wide range of ketones, including aromatic ketones. The hydrogenation of 1-(1,3-benzodioxol-5-yl)ethanone with a Ru-(S)-BINAP catalyst under a hydrogen atmosphere would be expected to yield (R)-1-(1,3-benzodioxol-5-yl)ethanol. nrochemistry.comnih.gov The reaction often requires high pressure and is known for its high efficiency and enantioselectivity. nrochemistry.com
The table below summarizes the potential application of these chiral technologies to the synthesis of the target compound.
| Methodology | Chiral Director | Precursor | Expected Product | Typical Enantiomeric Excess (ee) |
| Chiral Auxiliary | (1S,2S)-Pseudoephedrine | 1,3-Benzodioxole-5-glyoxylic acid | This compound | >95% de |
| CBS Reduction | (S)-Oxazaborolidine | 1-(1,3-Benzodioxol-5-yl)ethanone | (R)-1-(1,3-benzodioxol-5-yl)ethanol | >95% ee |
| Noyori Hydrogenation | Ru-(S)-BINAP | 1-(1,3-benzodioxol-5-yl)ethanone | (R)-1-(1,3-benzodioxol-5-yl)ethanol | >98% ee |
Reduction of 1-(1,3-Benzodioxol-5-yl)ethanone to Chiral Alcohol
The most direct route to this compound is the asymmetric reduction of the prochiral ketone, 1-(1,3-benzodioxol-5-yl)ethanone. Biocatalysis has emerged as a particularly effective method for this transformation.
Biocatalytic Reduction:
Microorganisms and isolated enzymes are increasingly used for the synthesis of chiral compounds due to their high selectivity, mild reaction conditions, and environmental compatibility. A study has shown that the bacterium Lactobacillus paracasei BD101 can effectively reduce 1-(1,3-benzodioxol-5-yl)ethanone to (R)-1-(1,3-benzodioxol-5-yl)ethanol with high enantiomeric purity. alfa-chemistry.com
The process involves screening various bacterial isolates for their ability to perform the desired reduction. Lactobacillus paracasei BD101 was identified as a highly successful biocatalyst for this specific transformation. alfa-chemistry.com The reaction conditions, including pH, temperature, and substrate concentration, were optimized to achieve high conversion and enantioselectivity. alfa-chemistry.com
The table below presents the results from the biocatalytic reduction of 1-(1,3-benzodioxol-5-yl)ethanone using Lactobacillus paracasei BD101.
| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield |
| Lactobacillus paracasei BD101 | 1-(1,3-Benzodioxol-5-yl)ethanone | (R)-1-(1,3-benzodioxol-5-yl)ethanol | >99% | High |
This biocatalytic approach offers a green and efficient alternative to traditional chemical methods for the production of enantiomerically pure (R)-1-(1,3-benzodioxol-5-yl)ethanol. alfa-chemistry.com
Preparative Scale Synthesis and Yield Optimization
Scaling up the synthesis of this compound from a laboratory procedure to a preparative or industrial scale presents several challenges, including cost, safety, and maintaining high yield and enantiopurity.
The biocatalytic reduction using Lactobacillus paracasei BD101 has been successfully demonstrated on a preparative scale. alfa-chemistry.com In a preparative scale study, a total of 3.72 g of (R)-1-(1,3-benzodioxol-5-yl)ethanol was produced with an enantiomeric excess greater than 99%. alfa-chemistry.com This highlights the potential of this method for larger-scale production.
Yield Optimization:
For any synthetic method, optimization of the yield is crucial for its practical application. This involves a systematic study of various reaction parameters.
For Biocatalytic Reduction:
Substrate Concentration: Increasing the substrate concentration is desirable for a higher space-time yield, but high concentrations can lead to substrate or product inhibition of the enzyme. Fed-batch strategies, where the substrate is added incrementally, can often overcome this limitation.
Cofactor Regeneration: Most enzymatic reductions require a stoichiometric amount of a cofactor, such as NADH or NADPH. For a cost-effective process, in-situ cofactor regeneration is essential. This can be achieved by using a coupled enzyme system (e.g., glucose dehydrogenase) or by utilizing the inherent metabolic pathways of the whole-cell biocatalyst.
Reaction Medium: The choice of solvent or buffer system, pH, and temperature can significantly impact enzyme activity and stability. Optimization of these parameters is critical for maximizing the yield.
For Chemical Catalytic Methods (e.g., CBS, Noyori):
Catalyst Loading: Minimizing the amount of the expensive chiral catalyst is a key consideration. High-turnover catalysts are, therefore, highly desirable.
Reaction Conditions: Parameters such as temperature, pressure (for hydrogenation), and reaction time need to be carefully optimized to ensure complete conversion and prevent side reactions or racemization.
Purification: The removal of the catalyst and any byproducts from the final product is a critical step. The choice of the catalyst system can influence the ease of purification.
The table below outlines key parameters for yield optimization in different synthetic approaches.
| Synthetic Approach | Key Optimization Parameters |
| Biocatalytic Reduction | Substrate concentration, cofactor regeneration, pH, temperature, biomass concentration. |
| CBS Reduction | Catalyst loading, borane source and stoichiometry, temperature, solvent. |
| Noyori Asymmetric Hydrogenation | Catalyst loading, hydrogen pressure, temperature, solvent, base additive. |
1r 1 1,3 Benzodioxol 5 Yl Ethanol As a Chiral Synthon and Intermediate
Precursor in the Synthesis of Complex Heterocyclic Systems
The 1,3-benzodioxole (B145889) ring is a structural motif found in numerous natural products. nih.gov The chiral nature of (1R)-1-(1,3-benzodioxol-5-yl)ethanol allows it to be used in the enantioselective synthesis of more complex molecules, particularly nitrogen-containing heterocycles like β-carbolines.
Formation of Tetrahydro-β-carboline Derivatives
Tetrahydro-β-carbolines (THβCs) are a significant class of heterocyclic compounds present in many natural alkaloids and synthetic molecules with diverse biological activities. ljmu.ac.ukmdpi.com The primary method for synthesizing the THβC skeleton is the Pictet-Spengler reaction, discovered in 1911. wikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone, followed by an acid-catalyzed ring closure. nih.govmdpi.com
In this context, this compound serves as a precursor to the necessary aldehyde, piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde). The chiral alcohol is oxidized to provide the aldehyde, which then reacts with a tryptamine derivative. The Pictet-Spengler cyclization proceeds through the formation of an iminium ion, which is attacked by the electron-rich indole (B1671886) ring to form a spiroindolenine intermediate that subsequently rearranges to yield the final tricyclic THβC product. nih.gov The use of this specific synthon allows for the introduction of the 1,3-benzodioxol-5-yl group at the C1 position of the resulting tetrahydro-β-carboline ring system. Modern synthetic methodologies, including microwave-assisted procedures, have been developed to improve reaction times and efficiency for this transformation. researchgate.net
Role in Modified Pictet-Spengler Reactions
The classical Pictet-Spengler reaction, traditionally requiring strong acid and heat, has been updated with numerous modifications to improve yields, reaction conditions, and stereoselectivity. wikipedia.orgmdpi.com The reaction is considered a special case of the Mannich reaction, driven by the formation of an electrophilic iminium ion. wikipedia.org
Intermediate in the Preparation of Specific Pharmaceutical Precursors (e.g., Tadalafil and related compounds)
The strategic importance of this compound is highlighted by its application as an intermediate in the synthesis of precursors for pharmaceuticals such as Tadalafil. The core of Tadalafil contains a complex heterocyclic system, specifically a (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid derivative. google.com
The synthesis of this key Tadalafil intermediate is achieved via a stereoselective Pictet-Spengler reaction. google.com In this process, D-tryptophan is reacted with piperonal (derived from the oxidation of this compound or its achiral precursor, piperonyl alcohol). google.com The reaction condenses the chiral amino acid with the aldehyde, and subsequent cyclization establishes the tetrahydro-β-carboline framework with the desired stereochemistry at the C1 and C3 positions. The 1,3-benzodioxolyl group from the aldehyde becomes the C1 substituent of the final product, demonstrating the direct incorporation of the synthon's carbon skeleton into the pharmaceutical precursor.
Table 1: Key Reactants in the Pictet-Spengler Synthesis of Pharmaceutical Precursors
| β-Arylethylamine Component | Aldehyde Component (from precursor) | Resulting Heterocyclic Core |
| D-Tryptophan | Piperonal | (1R,3R)-Tetrahydro-β-carboline |
| L-Tryptophan Methyl Ester | Aromatic/Aliphatic Aldehydes | (1S,3S)- or (1R,3S)-Tetrahydro-β-carboline |
| Tryptamine | Benzaldehyde Derivatives | 1-Aryl-tetrahydro-β-carboline |
This table illustrates typical reactant pairings in Pictet-Spengler reactions to form complex heterocyclic structures.
Strategies for Functional Group Modifications and Derivatization
The chemical versatility of this compound is further expanded through various functional group modifications, allowing it to be tailored for specific synthetic routes.
Esterification and Protecting Group Chemistries
The secondary hydroxyl group of this compound is a prime site for modification. One common transformation is esterification. Research has shown that the related achiral alcohol, 1,3-benzodioxol-5-ethanol, can be reacted with various substituted organic acids to produce a series of ester derivatives, with reported yields ranging from 13.2% to 78.8%. researchgate.net This strategy allows for the introduction of diverse functional groups and can alter the molecule's physical and chemical properties.
In multi-step syntheses, protecting the hydroxyl group is a common and crucial strategy. The alcohol can be converted into a more stable ether (e.g., a silyl (B83357) ether or benzyl (B1604629) ether) to prevent it from reacting while chemical transformations are carried out on other parts of the molecule. Following these steps, the protecting group can be selectively removed to regenerate the hydroxyl group for further reactions. This is a fundamental technique in the application of chiral alcohols as synthons.
Functionalization of the Hydroxyl Group
Beyond esterification, the hydroxyl group of this compound can undergo several other important functionalizations. The most significant is oxidation to the corresponding ketone, 1-(benzo[d] nih.govgoogle.comdioxol-5-yl)ethanone. This transformation is critical as the resulting ketone is also a valuable intermediate. Conversely, the chiral alcohol itself can be synthesized with high enantiomeric purity (>99% enantiomeric excess) through the asymmetric microbial reduction of this ketone, using biocatalysts such as Lactobacillus paracasei. nih.gov
Another functionalization strategy involves converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate. This activates the position for nucleophilic substitution reactions, enabling the introduction of a wide range of other functional groups (e.g., azides, nitriles, or halides), thereby significantly increasing the synthetic utility of the original chiral synthon.
Modifications of the Benzodioxole Ring System
The 1,3-benzodioxole ring system, a key structural feature of this compound, is an electron-rich aromatic ring. This characteristic is due to the electron-donating effects of the two oxygen atoms in the fused dioxole ring, which increase the nucleophilicity of the benzene (B151609) ring. chemicalbook.com This heightened electron density makes the benzodioxole moiety susceptible to electrophilic aromatic substitution (SEAr) reactions. msu.eduwikipedia.org These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The substituents already present on the ring dictate the position of the incoming electrophile. For the 1,3-benzodioxole ring in the parent compound, the positions ortho and para to the activating methylenedioxy group are favored.
Modifications to this ring system are crucial for creating a diverse range of derivatives, often serving as intermediates in the synthesis of more complex molecules. chemicalbook.com Common modifications include halogenation, nitration, and coupling reactions.
Electrophilic Aromatic Substitution Reactions:
A two-step mechanism generally governs these substitutions. Initially, the electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a benzenonium ion. msu.edumasterorganicchemistry.com Subsequently, a proton is eliminated from this intermediate to restore the aromaticity of the ring, yielding the substituted product. msu.edumasterorganicchemistry.com
Halogenation: The introduction of a halogen atom (e.g., bromine or chlorine) onto the benzodioxole ring is a common modification. This reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination, to polarize the halogen molecule and generate a potent electrophile. pressbooks.pub For instance, research on related 1,3-benzodioxole derivatives has demonstrated the synthesis of bromo-substituted compounds like (6-bromobenzo[d] worldresearchersassociations.comresearchgate.netdioxol-5-yl)methanol, which can then be used in further synthetic steps. worldresearchersassociations.comresearchgate.net
Nitration: Aromatic nitration involves the introduction of a nitro group (–NO₂) onto the ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). pressbooks.pub The nitronium ion then reacts with the benzodioxole ring to form a nitro-substituted derivative. pressbooks.pub
Friedel-Crafts Reactions: These reactions allow for the formation of new carbon-carbon bonds on the aromatic ring. In Friedel-Crafts acylation, an acyl group (R-C=O) is introduced, typically using an acyl halide or anhydride (B1165640) with a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgmasterorganicchemistry.com This method has been utilized in the synthesis of related structures, such as 1,3-benzodioxol-5-ethanol itself from 1,3-benzodioxole via a Friedel-Crafts reaction. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions:
A powerful method for modifying the benzodioxole ring involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide in the presence of a palladium catalyst and a base. worldresearchersassociations.comresearchgate.net
In one study, a bromo-substituted 1,3-benzodioxole derivative was successfully coupled with various aryl boronic acids. worldresearchersassociations.comresearchgate.net This approach allows for the introduction of a wide array of aryl and heteroaryl substituents onto the benzodioxole ring system, demonstrating a versatile strategy for creating novel and complex chemical structures. worldresearchersassociations.comresearchgate.net The reaction starts with a halogenated benzodioxole, which then undergoes oxidative addition to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the final coupled product and regenerate the catalyst.
The table below summarizes key modifications of the benzodioxole ring system.
| Reaction Type | Reagents and Conditions | Position of Substitution | Resulting Functional Group |
| Halogenation (Bromination) | Br₂ / FeBr₃ | Typically position 6 | Bromo (-Br) |
| Nitration | HNO₃ / H₂SO₄ | Typically position 6 | Nitro (-NO₂) |
| Friedel-Crafts Acylation | Acyl Halide / AlCl₃ | Typically position 6 | Acyl (-COR) |
| Suzuki-Miyaura Coupling | Aryl Boronic Acid, Pd Catalyst (e.g., PdCl₂(PPh₃)₂), Base (e.g., K₂CO₃) | Position of pre-existing halide | Aryl or Heteroaryl |
Mechanistic Investigations and Structure Activity Relationship Sar Studies of Analogues and Derivatives
Conformational Analysis and Stereochemical Influence on Molecular Interactions
The three-dimensional arrangement of atoms and the stereochemistry of a molecule are pivotal in determining its interaction with biological targets. For derivatives of 1,3-benzodioxole (B145889), the conformation of the dioxole ring and the stereochemistry at chiral centers significantly influence their biological profiles.
The 1,3-benzodioxole ring system itself is not planar. X-ray crystallography studies of related compounds, such as 1-(1,3-benzodioxol-5-yl)butan-1-one, reveal that the dioxole ring typically adopts an envelope conformation nih.gov. This puckered shape can affect how the molecule fits into the binding pocket of a protein or receptor.
The stereochemistry of (1R)-1-(1,3-benzodioxol-5-yl)ethanol is defined by the (R)-configuration at the carbon atom bearing the hydroxyl group. This specific spatial arrangement is crucial for its biological activity, as enantiomers often exhibit different, and sometimes opposing, effects. The precise orientation of the hydroxyl group and the benzodioxole ring in the (R)-isomer dictates its ability to form specific hydrogen bonds and other non-covalent interactions with its molecular target. The differing interaction of stereoisomers with biological targets is a fundamental concept in pharmacology; for instance, a molecule's chirality determines how it interacts with chiral biological molecules like proteins and enzymes, much like a hand fits into a specific glove uou.ac.in.
Studies on related natural alkaloids containing the benzodioxole moiety, such as coptisine (B600270) and chelerythrine, have shown that stereochemical features are critical for their binding to biological targets like G-quadruplex DNA. The presence and orientation of the benzodioxole group, compared to other substituents, can enhance binding efficiency through specific π-π stacking, O-π, and CH-O interactions nih.gov. This underscores the importance of the specific stereochemical and conformational properties of this compound in its molecular interactions.
In Vitro Studies on Molecular Targets and Biological Pathways
In vitro studies are essential for identifying the specific enzymes, receptors, and cellular pathways that are modulated by this compound and its analogues. These assays provide direct evidence of the compound's biological activity and mechanism of action at the molecular and cellular levels.
Compounds containing the 1,3-benzodioxole scaffold have been shown to inhibit a variety of enzymes. This inhibitory activity is often a key component of their therapeutic potential.
Cyclooxygenase (COX) Inhibition: Certain benzodioxole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation. For example, a series of aryl acetate (B1210297) and aryl acetic acid benzodioxole derivatives demonstrated inhibitory activity against both COX isoforms, with some compounds showing IC₅₀ values in the low micromolar range. nih.gov
α-Glucosidase and α-Amylase Inhibition: In the context of anti-diabetic activity, benzodioxole-grafted spirooxindole pyrrolidinyl derivatives have been tested for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. One particular compound, 6i, showed potent inhibition against both enzymes, an effect that was further supported by molecular docking studies. rsc.org
Acetylcholinesterase (AChE) Inhibition: The benzodioxole ring is a feature in compounds designed to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. A novel thiadiazole-benzodioxole derivative was shown to have an IC₅₀ value of 0.114 µM against AChE, indicating potent inhibition. dntb.gov.ua
Table 1: Enzyme Inhibition by Selected Benzodioxole Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Aryl Acetic Acid Benzodioxoles | COX-1, COX-2 | Compound 4a showed IC₅₀ values of 1.45 µM (COX-1) and 3.34 µM (COX-2). | nih.gov |
| Spirooxindole Pyrrolidinyls | α-Glucosidase, α-Amylase | Compound 6i exhibited potent inhibitory activity against both enzymes. | rsc.org |
Analogues of this compound have been assessed for their ability to bind to various neurotransmitter receptors, suggesting potential applications in neurological and psychiatric disorders.
Studies on benzolactam derivatives have revealed significant binding affinities for dopamine (B1211576) and serotonin (B10506) receptors. The affinity and selectivity are highly dependent on the specific substitutions on the benzodioxole and related structures. redheracles.netnih.gov
Dopamine D2 and D3 Receptors: Certain benzolactam derivatives show high affinity for D2 and D3 dopamine receptors. For instance, 2-methoxyphenylpiperazine derivatives displayed high pKi values for the D2 receptor (up to 8.44), while other substitutions led to greater selectivity for the D3 receptor over the D2 receptor. redheracles.net
Serotonin 5-HT₂A Receptors: Selected compounds from the same benzolactam series also demonstrated moderate to high binding affinity for the 5-HT₂A receptor, with a 2,3-dichlorophenyl derivative showing the highest affinity (pKi = 7.98). redheracles.net This interaction is considered beneficial for potential antipsychotics, as it may reduce certain side effects. nih.gov
Table 2: Receptor Binding Affinities (pKi) of Benzolactam Derivatives
| Compound Substituent | Dopamine D2 Receptor (pKi) | Dopamine D3 Receptor (pKi) | Serotonin 5-HT₂A Receptor (pKi) | Reference |
|---|---|---|---|---|
| 2-Methoxyphenyl | 7.91 - 8.44 | - | - | redheracles.net |
| 4-Methoxyphenyl | No Affinity | - | - | redheracles.net |
The biological effects of benzodioxole-containing compounds often stem from their ability to modulate key cellular signaling pathways involved in cell growth, inflammation, and apoptosis.
Inhibition of Tumor Cell Growth: A variety of 1,3-benzodioxole derivatives have demonstrated significant in vitro antitumor activity against panels of human tumor cell lines. researchgate.net One of the most active compounds, a methyl ester derivative, showed growth inhibitory properties on 52 different cell lines. researchgate.net The anticancer mechanism can involve the inhibition of critical cellular components like microtubules, which are essential for cell division. tandfonline.comsemanticscholar.org Furthermore, some organic arsenicals conjugated with a 1,3-benzodioxole moiety have been shown to inhibit the thioredoxin (Trx) system in cancer cells, leading to increased oxidative stress and apoptosis, ultimately eliminating tumors in preclinical models. nih.gov
Reduction of Inflammatory Markers: Phytochemicals, including those with structures related to benzodioxole, are known to exert anti-cancer and chemopreventive effects by modulating inflammatory pathways. nih.govfrontiersin.org They can suppress the activation of transcription factors like NF-κB, which plays a central role in inflammation and cancer development by controlling genes related to cell proliferation and anti-apoptosis. nih.gov Natural compounds can affect numerous signaling pathways, including MAPK, Akt, and p53, to trigger cell death in cancer cells. frontiersin.org
Computational Chemistry and Molecular Modeling
Computational techniques are powerful tools for predicting and rationalizing the interactions between small molecules and their biological targets. In silico studies provide a molecular-level view that complements experimental findings.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique has been widely applied to understand the structure-activity relationships of benzodioxole derivatives.
Anticancer Targets: Docking studies of 1,3-benzodioxole-tagged dacarbazine (B1669748) derivatives identified compounds with high binding affinity to tubulin, a key anticancer drug target. tandfonline.comsemanticscholar.org The analysis revealed that the most potent compounds formed hydrogen bonds and electrostatic interactions with specific amino acid residues in the tubulin binding site, such as Pro162B, Met166B, and Trp407A. tandfonline.com
Antifungal Targets: New pyrazoline derivatives featuring a 1,3-benzodioxole group were evaluated as anticandidal agents. Docking studies showed that the most effective compounds had a strong binding affinity for the active site of the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51). benthamdirect.com Chloro-substituted derivatives, in particular, were predicted to coordinate directly with the heme group in the enzyme's active site. benthamdirect.com
Anti-diabetic Targets: The potent inhibitory activity of a benzodioxole-grafted spirooxindole derivative against α-glucosidase and α-amylase was further evidenced by molecular docking studies, which helped to visualize the binding mode and interactions responsible for the inhibition. rsc.org
Table 3: Examples of In Silico Docking Studies for Benzodioxole Derivatives
| Compound Class | Protein Target | Key Finding | Reference |
|---|---|---|---|
| Dacarbazine-Benzodioxole Conjugates | Tubulin | Strong binding energy (e.g., -378.26 kcal/mol for compound 11) and interaction with key residues. | tandfonline.com |
| Pyrazoline-Benzodioxole Derivatives | Fungal CYP51 | Good binding affinity; chloro-substituted compounds coordinate with the active site heme group. | benthamdirect.com |
Prediction of Reactivity and Selectivity in Asymmetric Reactions
The prediction of enantioselectivity in the asymmetric synthesis of chiral alcohols, including analogues of this compound, increasingly relies on a combination of experimental data and computational modeling. The primary route to these alcohols is the asymmetric reduction of the corresponding prochiral ketones, in this case, substituted 1-(1,3-benzodioxol-5-yl)ethanone derivatives.
Biocatalytic Approaches and Predictive Models:
Biocatalysis, utilizing whole-cell systems or isolated enzymes like ketoreductases (KREDs), has emerged as a powerful tool for the synthesis of enantiopure alcohols. researchgate.net The predictability of these systems is enhanced by a growing understanding of enzyme-substrate interactions. For instance, in the enzymatic reduction of acetophenone (B1666503) derivatives, which serve as excellent models for 1-(1,3-benzodioxol-5-yl)ethanone, computational docking simulations can be employed. These models help to elucidate how a substrate binds within the enzyme's active site, allowing for the prediction of the favored enantiomer. The orientation of the substrate is crucial; an opposite orientation within the binding pocket can lead to a reversal of enantioselectivity. rsc.org
The development of holistic, data-driven workflows using statistical and machine learning models further refines these predictions. nih.govdntb.gov.uaarxiv.org By creating comprehensive databases of reactions with varied substrates, catalysts, and conditions, it is possible to develop models that quantitatively predict enantiomeric excess. nih.gov These models can identify the key structural features of both the substrate (e.g., a substituted benzodioxole ring) and the catalyst that govern asymmetric induction. nih.gov
Catalyst-Substrate Interaction Models:
In non-biocatalytic systems, such as the Corey-Bakshi-Shibata (CBS) reduction, predictive models have also been developed. The classical model for the CBS reduction posits that stereocontrol arises from minimizing steric repulsion between the larger substituent on the ketone and a substituent on the oxazaborolidine catalyst. nih.gov However, more recent computational studies, incorporating London dispersion (LD) forces, suggest that attractive interactions between the substrate and catalyst are also critical determinants of enantioselectivity. nih.govacs.org This refined model can better predict the stereochemical outcome, especially in cases where the purely steric model fails. nih.gov For example, the introduction of dispersion energy donors (DEDs) on the catalyst can enhance enantioselectivity through stabilizing interactions in the transition state. nih.gov
Influence of Steric and Electronic Effects of Substituents on Activity and Selectivity
The reactivity and selectivity in the asymmetric synthesis of this compound analogues are profoundly influenced by the steric and electronic properties of substituents on the aromatic ring. These effects are typically studied by systematically varying the substituents on the precursor ketone, a substituted 1-(1,3-benzodioxol-5-yl)ethanone.
Electronic Effects:
The electronic nature of substituents on the benzodioxole ring can significantly impact the rate of reduction. In enzymatic reductions of substituted acetophenones, a clear correlation between reaction rates and the electronic effects described by Hammett (σ) coefficients has been observed. rsc.org
Generally, electron-withdrawing groups (EWGs) on the aromatic ring increase the reaction rate, while electron-donating groups (EDGs) decrease it. researchgate.net This is attributed to the EWGs increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydride. Conversely, EDGs decrease this electrophilicity. While electronic effects have a pronounced impact on reaction rates (activity), their influence on enantioselectivity is often less significant. researchgate.net
Table 1: Predicted Influence of Electronic Substituents on the Asymmetric Reduction of Substituted 1-(1,3-benzodioxol-5-yl)ethanone Analogues
| Substituent on Benzodioxole Ring | Electronic Effect | Predicted Effect on Reaction Rate (Activity) | Predicted Effect on Enantioselectivity |
| -NO₂ | Strong EWG | High | Minor |
| -CN | Moderate EWG | Moderate to High | Minor |
| -Br | Weak EWG | Moderate | Minor |
| -H | Neutral | Baseline | Baseline |
| -CH₃ | Weak EDG | Low | Minor |
| -OCH₃ | Strong EDG | Very Low | Minor |
This table is generated based on principles derived from studies on substituted acetophenones and is predictive for the 1,3-benzodioxole system. rsc.orgresearchgate.net
Steric Effects:
Steric hindrance, particularly from substituents at the ortho position to the acetyl group, has a dramatic effect on reactivity. The presence of bulky ortho substituents can significantly decrease or even completely inhibit the reduction reaction. rsc.orgresearchgate.net This is due to the substituent sterically blocking the approach of the reducing agent to the carbonyl group.
In the context of enzymatic reductions, only substrates with small ortho substituents (such as fluorine or a cyano group) may be successfully reduced. rsc.org This highlights the sensitivity of the enzyme's active site to the steric bulk of the substrate.
Table 2: Predicted Influence of Steric Effects on the Asymmetric Reduction of Substituted 1-(1,3-benzodioxol-5-yl)ethanone Analogues
| Position of Substituent | Size of Substituent | Predicted Effect on Reaction Rate (Activity) | Predicted Effect on Enantioselectivity |
| ortho | Large (e.g., -CH₃, -OCH₃) | Very Low / No Reaction | Not Applicable |
| ortho | Small (e.g., -F) | Low to Moderate | May be affected |
| meta | Any | Moderate to High (governed by electronics) | Generally High |
| para | Any | Moderate to High (governed by electronics) | Generally High |
This table is generated based on principles derived from studies on substituted acetophenones and is predictive for the 1,3-benzodioxole system. rsc.orgresearchgate.net
Advanced Spectroscopic and Analytical Characterization in Academic Research
Chiral Analysis Techniques
Chiral analysis is fundamental to the characterization of enantiomerically enriched compounds like (1R)-1-(1,3-benzodioxol-5-yl)ethanol. These methods are designed to separate and quantify the individual enantiomers in a mixture.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (ee) of a chiral compound. uma.esheraldopenaccess.us The method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. sigmaaldrich.com The determination of ee is crucial in asymmetric synthesis, where the goal is to produce one enantiomer in preference to the other. heraldopenaccess.us For instance, the successful synthesis of (R)-1-(1,3-benzodioxol-5-yl)ethanol with high enantiomeric purity (>99% ee) was confirmed using this type of analysis. nih.gov
The selection of the CSP is critical and often involves screening columns with selectors like polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. sigmaaldrich.com A typical analysis involves dissolving the sample in a suitable mobile phase, such as a mixture of hexane (B92381) and isopropanol, and injecting it into the HPLC system. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. sigmaaldrich.com
Table 1: Representative Chiral HPLC Method for Phenyl Ethanol (B145695) Analogs
| Parameter | Value |
|---|---|
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temp. | 25 °C |
| Expected R-enantiomer tR | ~12 min |
| Expected S-enantiomer tR | ~15 min |
Note: Retention times (tR) are illustrative and can vary based on specific system parameters.
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC/MS), is a powerful tool for assessing the purity and confirming the identity of volatile compounds like 1-(1,3-benzodioxol-5-yl)ethanol. For purity analysis, a standard non-chiral capillary column, such as one with a polydimethylsiloxane (B3030410) stationary phase, is used. The sample is vaporized and carried by an inert gas through the column, where compounds are separated based on their boiling points and interactions with the stationary phase. The resulting chromatogram can reveal the presence of any residual starting materials, solvents, or byproducts. A purity of over 98% is often confirmed by this method for analogous commercial products. tcichemicals.com
For enantiomeric excess determination, a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Chirasil-DEX), is employed. rsc.org This allows for the separation of the (R) and (S) enantiomers, providing an alternative to chiral HPLC for determining the ee value. rsc.org
Table 2: Typical GC Parameters for Purity and Chiral Analysis
| Parameter | Purity Analysis | Chiral Analysis |
|---|---|---|
| Instrument | Shimadzu GC-2010 or equivalent | Agilent 7890 or equivalent |
| Column | Equity-5 (30 m x 0.25 mm x 0.25 µm) | Chirasil-DEX CB (25 m x 0.25 mm) |
| Carrier Gas | Helium or Nitrogen | Nitrogen |
| Inlet Temp. | 250 °C | 220 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min | Isothermal at 140 °C |
| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of a compound in solution. ethernet.edu.et Both one-dimensional and two-dimensional techniques are employed to establish the carbon framework and the connectivity of protons and carbons.
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum would show distinct signals for the aromatic protons on the benzodioxole ring, the methylene (B1212753) protons of the dioxole group, the methine proton adjacent to the hydroxyl group, the methyl protons, and the hydroxyl proton. researchgate.net
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. miamioh.edu
Table 3: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.85 | d | 1H | Ar-H |
| ~6.78 | dd | 1H | Ar-H |
| ~6.75 | d | 1H | Ar-H |
| ~5.95 | s | 2H | O-CH₂-O |
| ~4.80 | q | 1H | CH-OH |
| ~2.05 | s (broad) | 1H | OH |
| ~1.45 | d | 3H | CH₃ |
Note: Predicted values based on analogous structures. 'd' denotes doublet, 'dd' doublet of doublets, 'q' quartet, 's' singlet.
Table 4: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
|---|---|---|
| ~147.5 | Quaternary | Ar-C-O |
| ~146.8 | Quaternary | Ar-C-O |
| ~139.5 | Quaternary | Ar-C |
| ~119.0 | CH | Ar-C |
| ~108.0 | CH | Ar-C |
| ~106.5 | CH | Ar-C |
| ~101.0 | CH₂ | O-CH₂-O |
| ~70.5 | CH | CH-OH |
| ~25.0 | CH₃ | CH₃ |
Note: Predicted values based on analogous structures.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure. sdsu.eduwalisongo.ac.id
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methine proton (CH-OH) and the methyl protons (CH₃), confirming their adjacency. It would also reveal the coupling between the neighboring aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation). emerypharma.com This allows for the definitive assignment of each carbon atom that bears protons by linking the known ¹H chemical shifts to the ¹³C chemical shifts. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). youtube.com HMBC is crucial for identifying the connectivity around quaternary carbons (which are not seen in HSQC) and for piecing together the entire molecular skeleton. For example, it would show correlations from the methyl protons to the methine carbon and the aromatic carbon to which the ethanol group is attached. youtube.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC/MS (EI))
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. nih.gov When combined with Gas Chromatography (GC/MS), it provides a powerful analytical duo for separation and identification. rsc.org In Electron Ionization (EI) mode, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.
For 1-(1,3-benzodioxol-5-yl)ethanol (Molecular Weight: 166.17 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 166. sigmaaldrich.com The most prominent peak (base peak) would likely result from the stable fragment formed by the loss of a methyl group (•CH₃), a characteristic alpha-cleavage of secondary alcohols, resulting in a fragment at m/z 151. Other significant fragments would arise from the benzodioxole ring system.
Table 5: Expected Key Fragments in the EI-Mass Spectrum of 1-(1,3-benzodioxol-5-yl)ethanol
| m/z (mass-to-charge ratio) | Proposed Fragment Identity |
|---|---|
| 166 | [M]⁺ (Molecular Ion) |
| 151 | [M - CH₃]⁺ |
| 123 | [M - CH₃ - CO]⁺ or [C₇H₇O₂]⁺ |
| 93 | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Note: Fragmentation is complex and these represent plausible major pathways.
X-ray Crystallography for Absolute Stereochemistry Determination
The unequivocal determination of the absolute stereochemistry of a chiral molecule is most reliably achieved through single-crystal X-ray crystallography. This powerful analytical method provides a detailed three-dimensional map of the atomic arrangement within a crystal lattice, allowing for the direct visualization of the spatial orientation of atoms and functional groups.
For this compound, an X-ray crystallographic analysis would definitively confirm the (R) configuration at the chiral center (the carbon atom bearing the hydroxyl group). This is accomplished by solving the crystal structure and analyzing the anomalous dispersion of X-rays, which allows for the assignment of the absolute configuration.
While a specific crystallographic study for this compound is not widely available in the surveyed academic literature, the general principles of the technique are well-established. The process would involve growing a suitable single crystal of the enantiomerically pure compound. This crystal would then be subjected to X-ray diffraction, and the resulting diffraction pattern would be used to calculate the electron density map and build a molecular model.
Analysis of related structures containing the 1,3-benzodioxole (B145889) moiety, such as 1-(1,3-benzodioxol-5-yl)ethanone, reveals that the benzodioxole ring system is nearly planar. researchgate.netnih.gov In a hypothetical crystal structure of this compound, key parameters that would be determined are presented in Table 1.
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Expected Information |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and angles of the basic repeating unit of the crystal. |
| Z (Molecules per unit cell) | Indicates the number of molecules within the unit cell. |
| Flack Parameter | A critical value used in the determination of the absolute configuration of a chiral structure. A value close to zero for a known chirality confirms the assignment. researchgate.net |
| Final R-indices (R1, wR2) | Indicators of the quality of the fit between the calculated and observed diffraction data. |
| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds, confirming the covalent structure of the molecule. |
| Torsion Angles | Define the conformation of the molecule, particularly the orientation of the ethanol side chain relative to the benzodioxole ring. |
| Hydrogen Bonding Interactions | Identifies intermolecular forces, such as hydrogen bonds involving the hydroxyl group, which dictate the packing of molecules in the crystal. nih.gov |
The determination of the absolute configuration is a critical step in the characterization of enantiomerically pure compounds, ensuring the biological or chemical activity is attributed to the correct stereoisomer.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency, making the FTIR spectrum a molecular "fingerprint."
Table 2: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Description |
| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) | A broad and strong absorption band characteristic of the hydroxyl group, indicating the presence of the alcohol functionality. The broadness is due to hydrogen bonding. |
| ~2960-2850 | C-H stretch (aliphatic) | Ethyl group (-CH-CH₃) | Absorptions corresponding to the stretching vibrations of the carbon-hydrogen bonds in the ethyl side chain. |
| ~1600, ~1500, ~1440 | C=C stretch (aromatic) | Benzene (B151609) ring | A series of sharp to medium intensity bands indicating the presence of the aromatic ring. |
| ~1250, ~1040 | C-O-C stretch (asymmetric & symmetric) | Dioxole ring | Strong absorptions characteristic of the ether linkages within the 1,3-benzodioxole ring system. |
| ~1090 | C-O stretch | Secondary alcohol | A strong band corresponding to the stretching vibration of the carbon-oxygen bond of the secondary alcohol. |
| ~930 | O-CH₂-O bend | Dioxole ring | A characteristic absorption for the methylenedioxy group. |
| ~880-800 | C-H bend (out-of-plane) | Aromatic ring | Bending vibrations of the C-H bonds on the substituted benzene ring, the position of which can give information about the substitution pattern. |
The analysis of the FTIR spectrum provides a rapid and non-destructive method to confirm the presence of key functional groups, complementing the structural information obtained from other analytical techniques like NMR and mass spectrometry.
Metabolic Pathways and Biotransformation Studies Non Human Organisms
Microbial Metabolism of Benzodioxole Compounds
The microbial metabolism of benzodioxole derivatives has been explored, revealing various enzymatic capabilities for transforming this chemical scaffold. A notable example is the production of the chiral alcohol, (1R)-1-(1,3-benzodioxol-5-yl)ethanol. Research has demonstrated the capability of bacterial strains to perform stereoselective reduction of a precursor ketone to produce this specific enantiomer.
In a screening of fifteen bacterial isolates, Lactobacillus paracasei BD101 was identified as a highly effective biocatalyst for the reduction of 1-(benzo[d] nih.govsemanticscholar.orgdioxol-5-yl)ethanone to this compound. nih.gov This biotransformation achieved a high enantiomeric excess of over 99%, highlighting the precision of microbial enzymatic systems. nih.gov The study optimized reaction conditions, including pH and temperature, to enhance the conversion and yield, ultimately producing a significant quantity of the chiral alcohol through a mild and environmentally friendly process. nih.gov This demonstrates that specific microbial strains can be utilized for the targeted synthesis of chiral benzodioxole derivatives.
The following table summarizes the key findings of the microbial transformation of 1-(benzo[d] nih.govsemanticscholar.orgdioxol-5-yl)ethanone to this compound by Lactobacillus paracasei BD101. nih.gov
| Parameter | Finding |
| Microorganism | Lactobacillus paracasei BD101 |
| Substrate | 1-(benzo[d] nih.govsemanticscholar.orgdioxol-5-yl)ethanone |
| Product | (R)-1-(1,3-benzodioxol-5-yl)ethanol |
| Enantiomeric Excess (ee) | >99% |
| Process | Asymmetric microbial reduction |
| This table summarizes the findings from the biotransformation study of 1-(benzo[d] nih.govsemanticscholar.orgdioxol-5-yl)ethanone by Lactobacillus paracasei BD101. nih.gov |
Enzymatic Transformations and Biodegradation Potential in Environmental Systems
The enzymatic machinery of microorganisms plays a pivotal role in the transformation and degradation of benzodioxole compounds in the environment. The biotransformation of 1-(benzo[d] nih.govsemanticscholar.orgdioxol-5-yl)ethanone to this compound by Lactobacillus paracasei BD101 is indicative of a highly selective reductase enzyme. nih.gov Such enzymes are of significant interest for their potential in green chemistry and industrial biotechnology. frontiersin.org
The broader biodegradation potential of the benzodioxole ring has been investigated in environmental systems. Studies on the environmental fate of chemicals with similar structures are essential for risk assessment. epa.gov For example, research on the degradation of other aromatic compounds by soil bacteria reveals the involvement of various catabolic pathways. researchgate.net Endophytic fungi have also been recognized for their extensive biotransformation capabilities, producing a wide array of enzymes that can modify complex molecules. nih.govfrontiersin.org
While specific studies on the biodegradation of this compound in soil or water systems were not found in the reviewed literature, the general behavior of benzodioxole derivatives suggests that they can be subject to microbial attack. The stability of the benzodioxole ring can be a limiting factor in its degradation. chemicalbook.com However, some microorganisms have evolved pathways to cleave this ring system.
Identification of Metabolites in In Vitro Biotransformation Models
The identification of metabolites is a critical step in understanding the biotransformation pathways of a compound. In vitro models using microbial cultures are valuable tools for simulating and studying these metabolic processes. researchgate.net
For this compound, the primary focus of the available research has been on its production via the microbial reduction of a precursor ketone. nih.gov In this context, the substrate, 1-(benzo[d] nih.govsemanticscholar.orgdioxol-5-yl)ethanone, is the parent compound, and this compound is the identified metabolite of this specific biotransformation.
Studies on the further metabolism of this compound and the identification of its subsequent degradation products in in vitro microbial models are not detailed in the currently available scientific literature. However, research on other benzodioxole derivatives, such as safrole, has identified various metabolites, including hydroxylated and ring-opened products. wikipedia.org For instance, the metabolism of piperonyl acetone (B3395972) and piperonyl acetate (B1210297) in rabbits leads to the formation of 4-(3,4-methylenedioxyphenyl)-butan-2-ol and piperonylic acid, respectively. nih.gov These findings suggest that the metabolic fate of this compound in microbial systems could involve oxidation of the ethanol (B145695) side chain or cleavage of the benzodioxole ring, but further experimental evidence is required to confirm these potential pathways.
Future Perspectives and Research Challenges
Development of Novel and More Efficient Asymmetric Synthetic Routes
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern organic chemistry, driven by the demand for stereochemically defined intermediates in the pharmaceutical and fine chemical industries. nih.gov While methods exist for producing (1R)-1-(1,3-benzodioxol-5-yl)ethanol, ongoing research aims to develop more efficient, scalable, and economical asymmetric synthetic routes.
Future advancements are likely to focus on the following areas:
Advanced Biocatalysis : Biocatalytic methods, particularly the use of whole-cell systems or isolated enzymes like alcohol dehydrogenases (ADHs), have emerged as powerful tools for the asymmetric reduction of prochiral ketones. researchgate.netnih.gov A notable success in this area is the use of the biocatalyst Lactobacillus paracasei BD101 to reduce 1-(benzo[d] nih.govworldpharmatoday.comdioxol-5-yl)ethanone, producing (R)-1-(1,3-benzodioxol-5-yl)ethanol with high enantiomeric excess (>99%) and excellent yield. researchgate.net Future work will likely involve:
Enzyme Engineering : Techniques such as directed evolution can be used to create novel ADHs with enhanced stability, broader substrate scope, and tolerance to industrial process conditions like high substrate concentrations or the presence of organic solvents. researchgate.net
Novel Biocatalysts : Screening for new microorganisms or plants with unique reductive capabilities continues to be a promising avenue. For example, Daucus carota (carrot) roots have been identified as a promising biocatalyst for synthesizing various chiral alcohols. nih.gov
Asymmetric Hydrogenation : Transition-metal-catalyzed asymmetric hydrogenation is a highly efficient method for producing chiral alcohols. mdpi.com Research is focused on designing new chiral ligands and catalysts (often based on iridium, rhodium, or ruthenium) that can achieve high enantioselectivity and turnover numbers for a wider range of ketone substrates under milder conditions. mdpi.com
Organocatalysis : The development of small organic molecule catalysts for asymmetric synthesis represents a significant area of innovation. New proline-derived organocatalysts have been successfully used in asymmetric aldol (B89426) reactions to create chiral 1,3-keto alcohols, which can then be reduced to chiral diols. nih.govresearchgate.net This strategy could be adapted for the synthesis of this compound, offering a metal-free alternative to traditional methods.
| Synthetic Strategy | Key Features | Future Research Direction |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govnih.gov | Enzyme engineering for improved robustness and substrate scope; discovery of novel microbial catalysts. researchgate.net |
| Asymmetric Catalysis | High efficiency and atom economy; well-established for industrial scale-up. mdpi.com | Design of novel chiral ligands to improve selectivity and reduce catalyst loading. |
| Organocatalysis | Metal-free catalysis, avoiding heavy metal contamination; novel reactivity. nih.gov | Development of new catalysts with higher activity and broader applicability. |
Exploration of New Pharmacological Targets for Benzodioxole-Containing Scaffolds
The 1,3-benzodioxole (B145889) ring is a privileged scaffold found in numerous natural and synthetic compounds with a wide array of biological activities. researchgate.netwikipedia.org Derivatives have been reported to possess anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antioxidant properties. researchgate.netnih.govnajah.eduresearchgate.net A significant challenge and opportunity lie in moving beyond established activities to discover and validate novel pharmacological targets.
Key research avenues include:
Anticancer Drug Development : Benzodioxole derivatives have shown promise as anticancer agents. najah.eduresearchgate.net For example, modifications to the 1,3-benzodioxole moiety of noscapine, a tubulin-binding agent, have led to analogues with significantly improved anti-proliferative activity against breast cancer cells. nih.gov Other studies have shown that benzodioxole derivatives can enhance the efficacy of arsenical-based therapies by inhibiting the thioredoxin system and inducing oxidative stress in tumor cells. mdpi.com Future work will focus on identifying the specific molecular targets responsible for these effects and designing new derivatives with improved potency and selectivity.
Neuropharmacology : The benzodioxole structure is present in compounds with known effects on the central nervous system, such as the anticonvulsant stiripentol. researchgate.net Research into new derivatives could uncover novel modulators of ion channels, receptors, or enzymes involved in neurological disorders like epilepsy, pain, and depression. researchgate.netresearchgate.net
Infectious Diseases : Given the documented antimicrobial and antifungal activity of benzodioxole compounds, there is potential to develop new agents to combat drug-resistant pathogens. researchgate.net High-throughput screening of benzodioxole libraries against various bacteria, fungi, and viruses could identify novel leads and their corresponding molecular targets.
| Pharmacological Area | Known/Potential Targets | Research Focus |
| Oncology | Tubulin, Thioredoxin System, Cyclooxygenase (COX) enzymes. nih.govnih.govmdpi.com | Elucidating mechanisms of action; developing derivatives with enhanced potency and tumor selectivity. |
| Neuropharmacology | Ion channels, neurotransmitter receptors. researchgate.net | Synthesis and screening of libraries for activity in models of epilepsy, pain, and other CNS disorders. |
| Anti-infectives | Bacterial and fungal enzymes, cell wall components. researchgate.net | Identification of novel antimicrobial agents to address the challenge of resistance. |
Application in Diversified Chemical Biology and Materials Science Research
Beyond its role as a synthetic intermediate, the unique structure and properties of this compound and related benzodioxole compounds open doors for applications in other scientific domains.
Chemical Biology : The diverse biological activities of the benzodioxole scaffold make it an excellent starting point for the development of chemical probes. researchgate.netresearchgate.net These molecular tools can be used to investigate complex biological processes, validate new drug targets, and study protein function in living systems. By attaching fluorescent tags or reactive groups to the benzodioxole core, researchers can create probes for use in cellular imaging, proteomics, and activity-based protein profiling.
Materials Science : The aromatic 1,3-benzodioxole structure can be incorporated into larger molecular architectures to create novel materials. Its inherent properties make it a candidate for applications in:
Flavors and Fragrances : The benzodioxole moiety is a key component of several important aroma chemicals, such as piperonal (B3395001). solubilityofthings.com Research into new derivatives could lead to the discovery of novel scents and flavors.
Organic Electronics : Aromatic heterocyclic compounds are fundamental components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-rich nature of the benzodioxole ring could be exploited in the design of new semiconducting polymers or small molecules.
Polymers and Liquid Crystals : The rigid, planar structure of the benzodioxole unit can be used to impart specific thermal or optical properties when incorporated into polymer backbones or liquid crystal structures. solubilityofthings.com
Integration of Green Chemistry Principles in the Production of Chiral Intermediates
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to reduce their environmental impact. worldpharmatoday.com The synthesis of chiral intermediates like this compound is a prime area for the implementation of sustainable practices. nih.gov
Future efforts will concentrate on:
Biocatalysis in Green Solvents : As discussed, biocatalysis is an inherently green technology. nih.gov Combining enzymatic or whole-cell reductions with environmentally benign solvents, such as water or supercritical fluids, can further enhance the sustainability of the process. This approach minimizes the use of volatile organic compounds (VOCs) and simplifies product purification.
Atom Economy and Waste Reduction : Developing synthetic routes that maximize the incorporation of starting materials into the final product (high atom economy) is a core principle of green chemistry. worldpharmatoday.com This includes the use of catalytic rather than stoichiometric reagents and designing processes that minimize the formation of byproducts. researchgate.net
Renewable Feedstocks and Energy Efficiency : A long-term goal is to develop synthetic pathways that begin from renewable feedstocks rather than petroleum-based starting materials. Furthermore, utilizing processes that operate at ambient temperature and pressure, such as many biocatalytic reactions, significantly reduces energy consumption compared to traditional chemical syntheses that require heating or cooling. The use of biocatalysts like Phaseolus aureus L (green grams) exemplifies a simple, eco-friendly approach.
The continued development and application of these green methodologies will not only make the production of this compound more sustainable but will also provide economic benefits through reduced waste disposal costs and lower energy consumption. nih.govnih.gov
Q & A
Q. What are the established synthetic routes for (1R)-1-(1,3-benzodioxol-5-yl)ethanol in academic research?
The compound is typically synthesized via aldol condensation of 1-(1,3-benzodioxol-5-yl)ethanone with aryl aldehydes under basic conditions (e.g., KOH in ethanol). For example:
- Step 1 : Condensation of 1-(1,3-benzodioxol-5-yl)ethanone with aldehydes yields chalcones (1,3-benzodioxol-5-yl-substituted prop-2-en-1-ones) .
- Step 2 : Reduction of the ketone group in chalcones using chiral catalysts (e.g., asymmetric hydrogenation) can yield enantiomerically pure (R)-configured alcohols. Single-crystal X-ray diffraction (XRD) and chiral HPLC are critical for confirming stereochemistry .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- IR : Confirms hydroxyl (-OH) and benzodioxole C-O-C stretches (e.g., peaks at 3200–3600 cm⁻¹ and 1250–1050 cm⁻¹) .
- ¹H-NMR : Benzodioxole protons appear as singlet/doublet signals near δ 6.7–7.0 ppm, while the chiral alcohol proton (C-OH) resonates as a multiplet due to coupling with adjacent groups .
- Crystallography : Single-crystal XRD resolves absolute configuration (R/S) and intermolecular interactions (e.g., hydrogen bonding networks) .
Advanced Research Questions
Q. What strategies are employed to achieve stereoselective synthesis of the (R)-enantiomer?
- Chiral Catalysts : Use of Ru-BINAP complexes for asymmetric hydrogenation of ketone precursors to favor the (R)-enantiomer .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze undesired enantiomers .
- Validation : Chiral HPLC with amylose-based columns and polarimetric analysis are essential for enantiomeric excess (ee) quantification .
Q. How can computational chemistry aid in predicting the reactivity and stereochemical outcomes of this compound derivatives?
- DFT Calculations : Predict transition-state geometries and energy barriers for stereoselective reactions (e.g., cyclization or nucleophilic additions) .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., ethanol vs. toluene) to optimize yields .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize bioactivity trends in benzodioxole derivatives .
Q. How can researchers resolve contradictions in reported spectral data for benzodioxol-5-yl derivatives?
- Cross-Validation : Compare IR/NMR data with structurally analogous compounds (e.g., chalcones in ) to identify solvent- or instrument-dependent shifts.
- Crystallographic Evidence : Use XRD to resolve ambiguities in molecular geometry (e.g., bond angles, torsion angles) that may affect spectral interpretations .
- Isotopic Labeling : ¹³C-labeled precursors can clarify splitting patterns in complex NMR spectra .
Q. What methodological considerations are critical for validating analytical methods (e.g., LC-MS) for this compound quantification?
- Column Selection : C18 reverse-phase columns with chiral stationary phases improve resolution of enantiomers .
- Calibration Standards : Synthesize deuterated internal standards (e.g., d₃-(1R)-isomer) to minimize matrix effects .
- Limit of Detection (LOD) : Validate using spiked samples at 0.1–10 µg/mL, ensuring signal-to-noise ratios ≥3:1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
